molecular formula C22H20ClNO5 B3548092 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3548092
M. Wt: 413.8 g/mol
InChI Key: ZZQPBSKRMRNIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use in cardiovascular medicine . the presence of the 4-chlorophenyl and 3-hydroxyphenyl groups in this compound may provide distinct advantages in terms of selectivity and potency for certain applications .

Properties

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5/c1-28-21(26)18-12-24(11-14-6-8-16(23)9-7-14)13-19(22(27)29-2)20(18)15-4-3-5-17(25)10-15/h3-10,12-13,20,25H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPBSKRMRNIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)O)C(=O)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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